Phosphonium, octadecyltrioctyl-, iodide
Description
Phosphonium, octadecyltrioctyl-, iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to one octadecyl (C₁₈H₃₇) group, three octyl (C₈H₁₇) groups, and an iodide counterion. This compound belongs to the class of asymmetric tetraalkylphosphonium salts, where the long alkyl chains contribute to its hydrophobic properties and thermal stability . Its large alkyl substituents likely enhance solubility in non-polar solvents while retaining ionic character due to the iodide ion .
Properties
CAS No. |
152401-65-5 |
|---|---|
Molecular Formula |
C42H88IP |
Molecular Weight |
751 g/mol |
IUPAC Name |
octadecyl(trioctyl)phosphanium;iodide |
InChI |
InChI=1S/C42H88P.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4;/h5-42H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FGFQVQFAYBUSHZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-] |
Other CAS No. |
152401-65-5 |
Synonyms |
Octadecyl trioctylphosphonium iodide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphonium Iodides
Structural and Substituent Effects
Key Findings :
- Asymmetry vs. Symmetry : Asymmetric salts like octadecyltrioctylphosphonium iodide exhibit intermediate ionic liquid behavior (e.g., conductivity, viscosity) compared to symmetric salts like tributylmethylphosphonium iodide, which show higher ion mobility .
- Electron-Withdrawing Groups : Trifluoromethyl-substituted phosphonium iodides (e.g., methyldiphenyltrifluoromethylphosphonium iodide) demonstrate higher hydrolytic reactivity compared to alkyl-substituted analogs due to the electron-withdrawing CF₃ group .
Physicochemical Properties
Thermal Stability:
Phosphonium salts with long alkyl chains, such as octadecyltrioctylphosphonium iodide, exhibit enhanced thermal stability. For example, phosphonium-templated iodoplumbates retain structural integrity up to 300°C, attributed to the robust cationic framework .
Solubility and Conductivity:
- The iodide ion in octadecyltrioctylphosphonium iodide enhances solubility in polar solvents like acetonitrile, while long alkyl chains promote miscibility with organic phases .
- Asymmetric aliphatic phosphonium iodides (APIs) display lower conductivity (10⁻⁴–10⁻³ S/cm) than symmetric analogs due to increased ionic association .
Reactivity and Catalytic Performance
Hydrolytic Reactivity:
Trifluoromethyl-substituted phosphonium iodides hydrolyze rapidly in cold water, whereas alkyl-substituted variants like octadecyltrioctylphosphonium iodide are more stable under ambient conditions .
Corrosion Inhibition:
Phosphonium iodides modify metal-solution interfaces but exhibit low inhibition efficiency (e.g., <30% for tetrahydroxymethyl phosphonium sulfate) compared to dedicated inhibitors .
Ecotoxicity:
- Triphenylhexadecylphosphonium iodide (long alkyl chain) showed lower phytotoxicity than triphenylmethylphosphonium iodide in plant growth tests, suggesting reduced environmental impact for long-chain analogs .
- Octadecyltrioctylphosphonium iodide’s large hydrophobic groups likely further mitigate toxicity by reducing bioavailability .
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